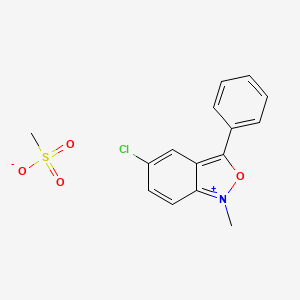![molecular formula C10H21BrO4 B14480989 2-(2-{2-[(1-Bromobutan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol CAS No. 65656-04-4](/img/structure/B14480989.png)
2-(2-{2-[(1-Bromobutan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-{2-[(1-Bromobutan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol is an organic compound with the molecular formula C10H21BrO4. It is a brominated ether alcohol, characterized by the presence of a bromine atom attached to a butyl group, which is further connected to a triethylene glycol chain ending in a hydroxyl group. This compound is of interest in various fields due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{2-[(1-Bromobutan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol typically involves the reaction of 1-bromobutan-2-ol with triethylene glycol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of triethylene glycol attacks the bromine atom of 1-bromobutan-2-ol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-{2-[(1-Bromobutan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, forming a simpler ether alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium cyanide, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Depending on the nucleophile, products can include ethers, nitriles, or amines.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: The major product is a simpler ether alcohol.
Applications De Recherche Scientifique
2-(2-{2-[(1-Bromobutan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mécanisme D'action
The mechanism of action of 2-(2-{2-[(1-Bromobutan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol involves its reactivity as a brominated ether alcohol. The bromine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(2-Bromoethoxy)ethoxy)ethanol: Similar structure but with a shorter ethylene glycol chain.
1-Bromo-2-(2-methoxyethoxy)ethane: Contains a methoxy group instead of a hydroxyl group.
2-{2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy}ethanol: Contains a thiol group instead of a bromine atom.
Uniqueness
2-(2-{2-[(1-Bromobutan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol is unique due to its specific combination of a brominated butyl group and a triethylene glycol chain, which imparts distinct reactivity and solubility properties. This makes it a valuable intermediate in various chemical syntheses and applications.
Propriétés
Numéro CAS |
65656-04-4 |
|---|---|
Formule moléculaire |
C10H21BrO4 |
Poids moléculaire |
285.18 g/mol |
Nom IUPAC |
2-[2-[2-(1-bromobutan-2-yloxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C10H21BrO4/c1-2-10(9-11)15-8-7-14-6-5-13-4-3-12/h10,12H,2-9H2,1H3 |
Clé InChI |
RFTSTDBHDWIWTR-UHFFFAOYSA-N |
SMILES canonique |
CCC(CBr)OCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


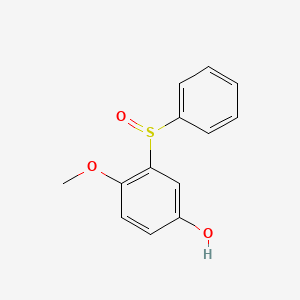
![1,5,10-Triazabicyclo[8.3.1]tetradecane](/img/structure/B14480922.png)
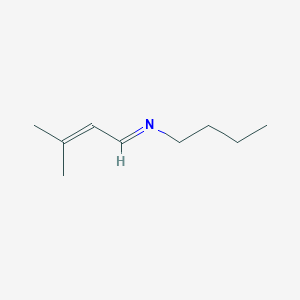
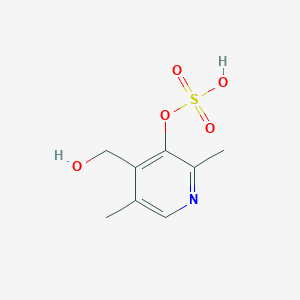
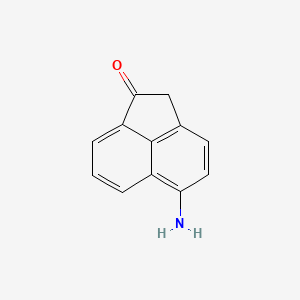

![Spiro[2.3]hexane-5-carbohydrazide](/img/structure/B14480973.png)
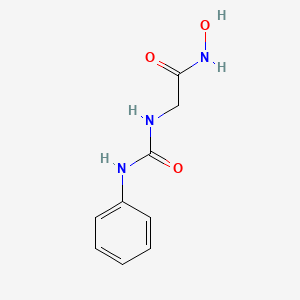
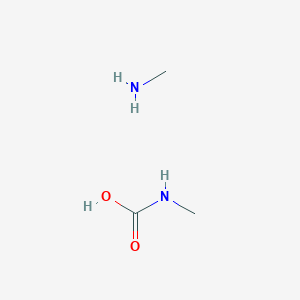
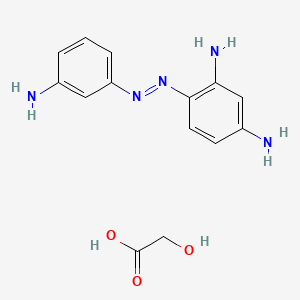
![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-4-azido-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14480994.png)

